![molecular formula C22H28N2O5 B6050457 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide](/img/structure/B6050457.png)
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide
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Overview
Description
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, also known as TMB-4, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TMB-4 is a benzamide derivative that has been synthesized through a multi-step process involving various chemical reactions.
Mechanism of Action
The exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is not fully understood, but studies have suggested that it interacts with various cellular targets, including DNA, proteins, and enzymes. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide can induce apoptosis and cell cycle arrest in cancer cells. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which can help to reduce inflammation and oxidative stress in the body. Additionally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its potential therapeutic applications in various diseases and disorders. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of these diseases. However, one of the major limitations of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity and side effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide have not been fully studied, making it difficult to assess its safety for human use.
Future Directions
There are many potential future directions for the study of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. One area of research could be the development of more efficient synthesis methods for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could increase its yield and reduce costs. Additionally, further studies could be conducted to understand the exact mechanism of action of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide and to identify its cellular targets. Further studies could also be conducted to assess the safety and toxicity of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, which could help to determine its potential for human use. Finally, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide could be studied in combination with other drugs or therapies to assess its potential synergistic effects.
Conclusion:
In conclusion, 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, or 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases and disorders. Further studies are needed to understand the exact mechanism of action, safety, and potential synergistic effects of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide.
Synthesis Methods
The synthesis of 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide involves a multi-step process that includes the condensation of 2,3,4-trimethoxybenzaldehyde and 4-(chloromethyl)morpholine to form 4-(4-morpholinylmethyl)-2,3,4-trimethoxybenzaldehyde. This intermediate is then reacted with 4-aminobenzamide to produce 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide. The overall yield of this process is around 40%.
Scientific Research Applications
4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the major areas of research for 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide is its anti-cancer activity. Studies have shown that 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 4-(4-morpholinylmethyl)-N-(2,3,4-trimethoxybenzyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(2,3,4-trimethoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-26-19-9-8-18(20(27-2)21(19)28-3)14-23-22(25)17-6-4-16(5-7-17)15-24-10-12-29-13-11-24/h4-9H,10-15H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKFUOIDLSQKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3CCOCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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